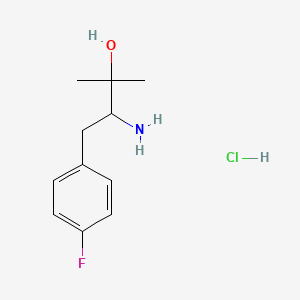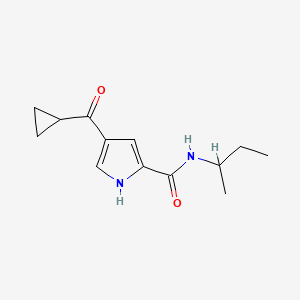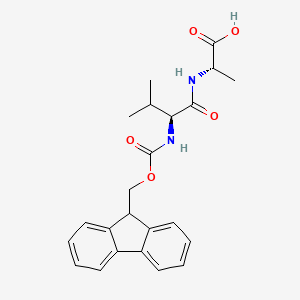![molecular formula C9H6F3N3O B2816124 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 202823-23-2](/img/structure/B2816124.png)
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
The compound “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is an organic compound . It is a solid substance with a molecular weight of 229.16 . The compound is part of the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is represented by the InChI code1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The compound “5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” is a solid substance . It has a molecular weight of 229.16 . The compound is part of the class of organic compounds known as trifluoromethylbenzenes .Wissenschaftliche Forschungsanwendungen
Photochemistry and Synthesis Applications
- Photolytic Pathways and Synthesis of Fluorinated Heterocycles : The study by Pace et al. (2004) focused on the photochemistry of fluorinated heterocyclic compounds, specifically examining the photoreactivity of 1,2,4-oxadiazoles and their applications in synthesizing target fluorinated structures. This work provides insights into the synthetic methodologies toward fluorinated heterocycles, emphasizing the utility of 1,3,4-oxadiazoles in photochemical processes (Pace et al., 2004).
Biological Activity and Potential Applications
Antifungal Activity and Molecular Docking : Nimbalkar et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antifungal activity against human pathogenic fungal strains. They also performed molecular docking studies, suggesting these compounds' potential as antifungal agents (Nimbalkar et al., 2016).
Anticancer and Antioxidant Properties : Ahsan et al. (2020) reported on a series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines, which were tested for their anticancer activity against various cancer cell lines. They found significant anticancer and antioxidant activities in these compounds, highlighting their potential in cancer treatment (Ahsan et al., 2020).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Various studies have focused on synthesizing and characterizing 1,3,4-oxadiazole derivatives. These include the synthesis of N-substituted-5-aryl-1,3,4-oxadiazole-2-amine (Li-min, 2010) and biologically active oxadiazole derivatives (Madhavi & Sharma, 2022). These studies provide detailed insights into the chemical properties and structural analysis of these compounds (Li-min, 2010); (Madhavi & Sharma, 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme .
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown significant anticancer and antioxidant activities .
Action Environment
It’s worth noting that the environmental profile of similar compounds has been discussed .
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOTVRMYUDXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)
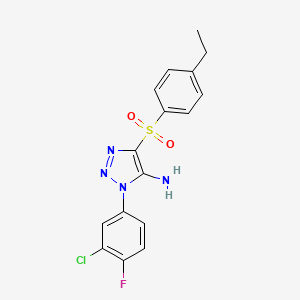
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)
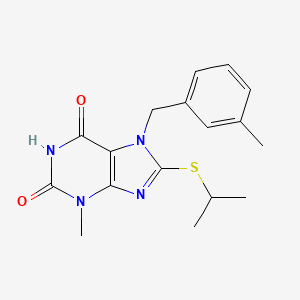
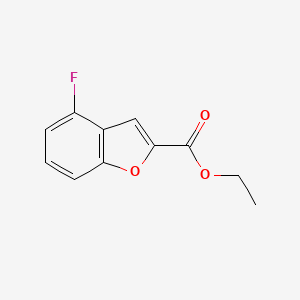
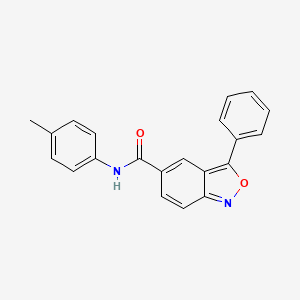
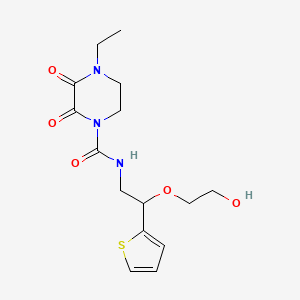
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)
![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)
![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)
